Egfr-IN-104
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Overview
Description
Egfr-IN-104 is a potent inhibitor of the epidermal growth factor receptor (EGFR), which is a receptor tyrosine kinase involved in the regulation of cell growth, survival, proliferation, and differentiation. This compound has shown significant efficacy in inhibiting EGFR mutations, particularly those associated with cancer, such as EGFR L858R/T790M and EGFR Del19/T790M/C797S .
Preparation Methods
The preparation of Egfr-IN-104 involves several synthetic routes and reaction conditions. One of the methods includes the synthesis of a compound represented by a general formula, followed by the preparation of a pharmaceutical composition containing the compound . The industrial production methods typically involve the use of specific reagents and conditions to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Egfr-IN-104 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents for reduction reactions . The major products formed from these reactions are typically derivatives of the original compound, which retain the inhibitory activity against EGFR .
Scientific Research Applications
Egfr-IN-104 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the inhibition of receptor tyrosine kinases. In biology, it helps in understanding the molecular mechanisms of cell signaling pathways. In medicine, this compound is being investigated for its potential use in the treatment of various cancers, including non-small cell lung cancer . Additionally, it has applications in the pharmaceutical industry for the development of new cancer therapies .
Mechanism of Action
The mechanism of action of Egfr-IN-104 involves the inhibition of the epidermal growth factor receptor’s tyrosine kinase activity. This compound binds to the adenosine triphosphate (ATP)-binding site of the enzyme, preventing the phosphorylation and activation of downstream signaling pathways that promote cell proliferation and survival . By inhibiting these pathways, this compound effectively reduces the growth and spread of cancer cells .
Comparison with Similar Compounds
Egfr-IN-104 is unique in its high potency and selectivity towards specific EGFR mutations. Similar compounds include osimertinib, gefitinib, and erlotinib, which also target EGFR but may have different efficacy and resistance profiles . This compound has shown superior activity against certain resistant mutations, making it a valuable addition to the arsenal of EGFR inhibitors .
Properties
Molecular Formula |
C23H27N7OS |
---|---|
Molecular Weight |
449.6 g/mol |
IUPAC Name |
2-[4-[[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]methylamino]-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-yl]phenol |
InChI |
InChI=1S/C23H27N7OS/c1-29-7-9-30(10-8-29)23-25-13-16(14-26-23)12-24-21-18-15-32-11-6-19(18)27-22(28-21)17-4-2-3-5-20(17)31/h2-5,13-14,31H,6-12,15H2,1H3,(H,24,27,28) |
InChI Key |
SSAIZFOIMGGUDG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C(C=N2)CNC3=NC(=NC4=C3CSCC4)C5=CC=CC=C5O |
Origin of Product |
United States |
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